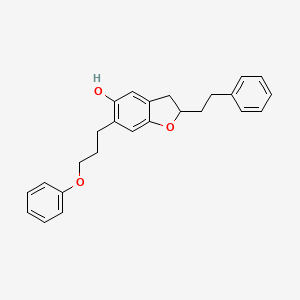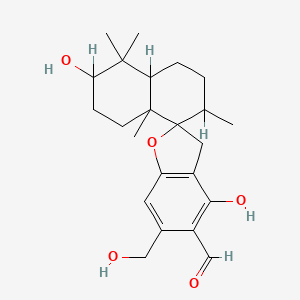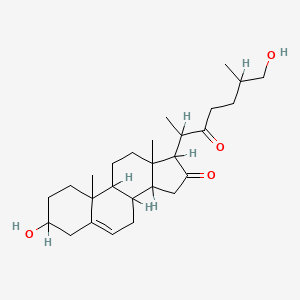![molecular formula C17H15Cl2N3O3 B1673909 4-[[苯胺基(氧代)甲基]氨基]-5,7-二氯-1,2,3,4-四氢喹啉-2-羧酸 CAS No. 139051-78-8](/img/structure/B1673909.png)
4-[[苯胺基(氧代)甲基]氨基]-5,7-二氯-1,2,3,4-四氢喹啉-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L689560 is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor at the GluN1 glycine binding site. It is widely used as a radiolabeled ligand in binding studies and for investigating the roles of NMDA receptors in normal neurological processes as well as in diseases .
科学研究应用
L689560 has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeled ligand in binding studies to investigate the binding properties of NMDA receptors.
Biology: Helps in studying the roles of NMDA receptors in normal neurological processes and diseases.
Industry: Utilized in the development of new therapeutic agents targeting NMDA receptors.
准备方法
Synthetic Routes and Reaction Conditions
. The synthetic route typically involves:
- Formation of the tetrahydroquinoline core.
- Introduction of the carboxyl and dichloro groups.
- Coupling with phenylaminocarbonylamino moiety.
Industrial Production Methods
Industrial production methods for L689560 are not widely documented, as it is primarily used for research purposes. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for yield and purity .
化学反应分析
Types of Reactions
L689560 undergoes various chemical reactions, including:
Substitution Reactions: Introduction of functional groups such as carboxyl and dichloro groups.
Coupling Reactions: Formation of the phenylaminocarbonylamino moiety.
Common Reagents and Conditions
Reagents: Common reagents include dichloromethane, phenyl isocyanate, and various catalysts.
Major Products
The major product formed from these reactions is L689560 itself, with high purity and specific functional groups that enable its activity as an NMDA receptor antagonist .
作用机制
L689560 exerts its effects by binding to the glycine site of the NMDA receptor, thereby inhibiting its activity. This inhibition prevents the receptor from being activated by glycine, which is essential for the receptor’s function in synaptic transmission and plasticity. The molecular targets include the GluN1 subunit of the NMDA receptor, and the pathways involved are primarily related to synaptic signaling and neuroprotection .
相似化合物的比较
Similar Compounds
Kynurenic Acid: Another NMDA receptor antagonist with neuroprotective properties.
Ro 25-6981: A selective NMDA receptor blocker containing the NR2B subunit.
Uniqueness
L689560 is unique due to its high potency and specificity for the glycine binding site of the NMDA receptor. This specificity makes it a valuable tool for studying the physiological and pathological roles of NMDA receptors in the nervous system .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid' involves the condensation of 2-amino-4,6-dichloro-1,3,5-triazine with 4-anilinomethylamino-5,7-dichloro-2-carboxyquinoline in the presence of a base, followed by hydrolysis of the resulting intermediate to yield the final product.", "Starting Materials": [ "2-amino-4,6-dichloro-1,3,5-triazine", "4-anilinomethylamino-5,7-dichloro-2-carboxyquinoline", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dichloro-1,3,5-triazine and 4-anilinomethylamino-5,7-dichloro-2-carboxyquinoline in a suitable solvent (e.g. DMF).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding an acid (e.g. hydrochloric acid) to the mixture.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by recrystallization or chromatography.", "Step 6: Hydrolyze the intermediate product with a strong acid (e.g. hydrochloric acid) to yield the final product, '4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid'." ] } | |
CAS 编号 |
139051-78-8 |
分子式 |
C17H15Cl2N3O3 |
分子量 |
380.2 g/mol |
IUPAC 名称 |
(2S,4R)-5,7-dichloro-4-(phenylcarbamoylamino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-9-6-11(19)15-12(7-9)21-14(16(23)24)8-13(15)22-17(25)20-10-4-2-1-3-5-10/h1-7,13-14,21H,8H2,(H,23,24)(H2,20,22,25)/t13-,14+/m1/s1 |
InChI 键 |
UCKHICKHGAOGAP-KGLIPLIRSA-N |
手性 SMILES |
C1[C@H](C2=C(C=C(C=C2Cl)Cl)N[C@@H]1C(=O)O)NC(=O)NC3=CC=CC=C3 |
SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3 |
规范 SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-trans-2-carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline L 689560 L-689,560 L-689560 trans-2-carboxy-5,7-dichloro-4-(((phenylamino)carbonyl)amino)-1,2,3,4-tetrahydroquinoline |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



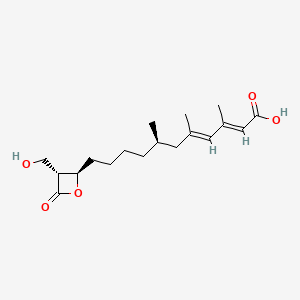
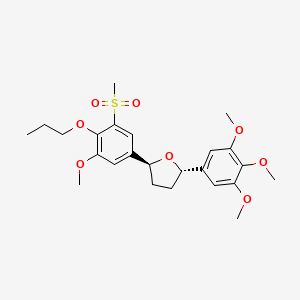
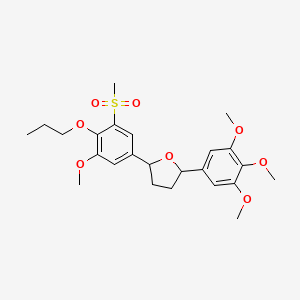
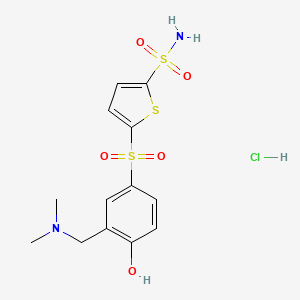
![7-chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1673835.png)
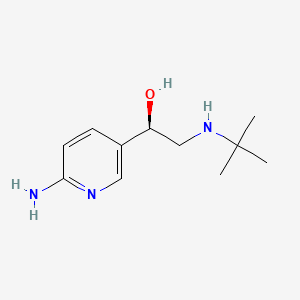
![3,3'-(11,30-bis((1H-indol-3-yl)methyl)-14,33-dibenzyl-2,21-diisobutyl-13,32-dimethyl-5,24-bis(2-(methylthio)ethyl)-3,6,9,12,15,22,25,28,31,34,39,40-dodecaoxo-1,4,7,10,13,16,20,23,26,29,32,35-dodecaazatricyclo[34.2.1.117,20]tetracontane-8,27-diyl)dipropanamide](/img/structure/B1673837.png)
![2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1673838.png)
![3-[3-(4-Azidophenyl)sulfonyl-1-[(4-hydroxy-3-iodophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673839.png)
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B1673841.png)
